molecular formula C16H18N2O2 B11944082 N-(2-methoxyphenyl)-N'-(2-phenylethyl)urea

N-(2-methoxyphenyl)-N'-(2-phenylethyl)urea

Cat. No.: B11944082
M. Wt: 270.33 g/mol
InChI Key: YCFKBCVBRJEUOW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a methoxyphenyl group and a phenylethyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea typically involves the reaction of 2-methoxyaniline with 2-phenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-N’-(2-phenylethyl)urea.

    Reduction: Formation of N-(2-methoxyphenyl)-N’-(2-phenylethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The methoxy and phenylethyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N’-(2-phenylethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.

    N-(2-methoxyphenyl)-N’-(2-phenylethyl)carbamate: Similar structure but with an ester linkage instead of the urea linkage.

Uniqueness

N-(2-methoxyphenyl)-N’-(2-phenylethyl)urea is unique due to its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(2-phenylethyl)urea

InChI

InChI=1S/C16H18N2O2/c1-20-15-10-6-5-9-14(15)18-16(19)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,17,18,19)

InChI Key

YCFKBCVBRJEUOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2

solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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